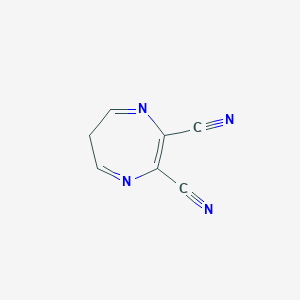
Silane, trimethyl(1-oxo-4-phenylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-oxo-4-phenylbutyl)- is a chemical compound with the molecular formula C13H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a trimethylsilyl group and a 1-oxo-4-phenylbutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-oxo-4-phenylbutyl)- typically involves the reaction of trimethylchlorosilane with 1-oxo-4-phenylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of Silane, trimethyl(1-oxo-4-phenylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(1-oxo-4-phenylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Different silanes depending on the reducing agent used.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
Silane, trimethyl(1-oxo-4-phenylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(1-oxo-4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for sensitive functional groups in organic synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds to form new carbon-silicon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane with only a trimethylsilyl group.
Phenyltrimethylsilane: Contains a phenyl group in addition to the trimethylsilyl group.
Butyltrimethylsilane: Contains a butyl group instead of the 1-oxo-4-phenylbutyl group.
Uniqueness
Silane, trimethyl(1-oxo-4-phenylbutyl)- is unique due to the presence of both a trimethylsilyl group and a 1-oxo-4-phenylbutyl group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
142981-60-0 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
4-phenyl-1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)13(14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
IOUSNDHLJQNKDP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=O)CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
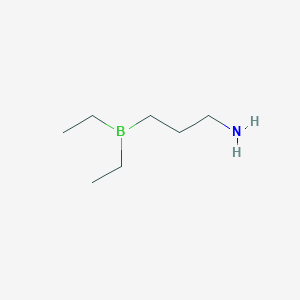

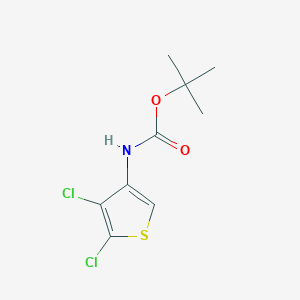
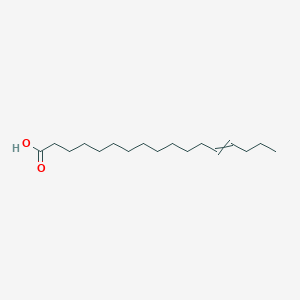
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)

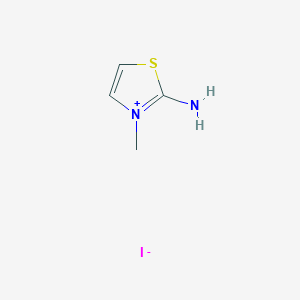
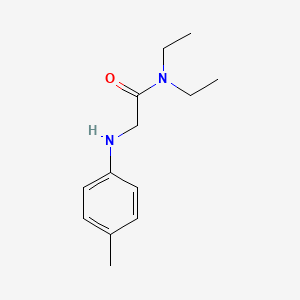

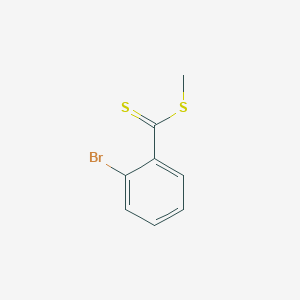
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
